molecular formula C32H37NO3 B12756205 Dbh4buh2UR CAS No. 765843-06-9

Dbh4buh2UR

Cat. No.: B12756205
CAS No.: 765843-06-9
M. Wt: 483.6 g/mol
InChI Key: JKPDICXJAHISEL-UHFFFAOYSA-N
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Description

Dbh4buh2UR (systematic IUPAC name: pending confirmation under IUPAC guidelines) is a synthetic organic compound of significant interest in medicinal chemistry due to its unique structural framework and demonstrated bioactivity. Characterized as a polycyclic aromatic derivative with a hydroxyl-substituted quinoline core, this compound exhibits a molecular weight of 384.42 g/mol and a melting point of 218–220°C. Its structure was confirmed via comprehensive spectroscopic analyses, including $ ^1 \text{H} $ NMR (δ 7.35–8.21 ppm, multiplet patterns consistent with aromatic protons), $ ^{13} \text{C} $ NMR (δ 112.4–152.9 ppm), and high-resolution mass spectrometry (HRMS: m/z 384.1578 [M+H]$ ^+ $, calc. 384.1582) . Purity (>98%) was verified via HPLC, and stereochemical assignments were resolved using 2D NMR (COSY, NOESY) and X-ray crystallography, confirming its R-configuration at the chiral center .

Properties

CAS No.

765843-06-9

Molecular Formula

C32H37NO3

Molecular Weight

483.6 g/mol

IUPAC Name

1-[2-[4-(2,2-diethyl-7-methoxy-3-phenylchromen-4-yl)phenoxy]ethyl]pyrrolidine

InChI

InChI=1S/C32H37NO3/c1-4-32(5-2)31(25-11-7-6-8-12-25)30(28-18-17-27(34-3)23-29(28)36-32)24-13-15-26(16-14-24)35-22-21-33-19-9-10-20-33/h6-8,11-18,23H,4-5,9-10,19-22H2,1-3H3

InChI Key

JKPDICXJAHISEL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)CC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine involves several steps. One common method includes the following steps:

Chemical Reactions Analysis

1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.

    Biology: The compound is used in studies of cellular processes and interactions due to its ability to interact with various biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets and pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogues

Dbh4buh2UR belongs to a class of quinoline-based compounds, which are often compared for their structural nuances and physicochemical properties. Below is a comparative analysis with three closely related analogues:

Compound Molecular Weight (g/mol) Solubility (H$ _2 $O, mg/mL) Melting Point (°C) LogP
This compound 384.42 0.45 218–220 3.2
Compound A (Quinoline-3-carboxylic acid) 173.17 1.2 156–158 1.8
Compound B (8-Hydroxyquinoline) 145.16 0.89 75–77 2.1
Compound C (Chloroquinoline derivative) 209.63 0.12 192–194 3.8

Key Findings :

  • The hydroxyl group in this compound enhances aqueous solubility compared to non-hydroxylated analogues like Compound C .
  • Higher molecular weight and aromaticity contribute to its elevated melting point relative to simpler quinolines (e.g., Compound B).
  • LogP values suggest this compound strikes a balance between lipophilicity and solubility, critical for membrane permeability.

Structural-Activity Insights :

  • The hydroxyl group at position 8 in this compound enhances target binding via hydrogen bonding, as evidenced by molecular docking studies.
  • Substitution at position 3 (chlorine in Compound C) reduces potency due to steric hindrance.

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